OPC 14714

説明

BenchChem offers high-quality OPC 14714 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OPC 14714 including the price, delivery time, and more detailed information at info@benchchem.com.

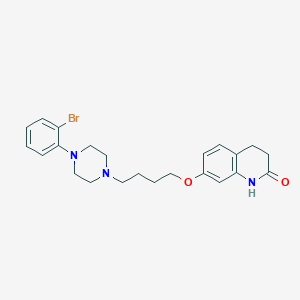

Structure

3D Structure

特性

IUPAC Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNJRGYNAGBQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444902 | |

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-84-0 | |

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

OPC 14714 chemical structure and properties

An In-Depth Technical Guide to OPC-14714: Chemical Structure, Properties, and Analytical Applications

Introduction

OPC-14714 is a heterocyclic organic compound primarily recognized for its role as a key analytical reference standard.[1][2] Structurally related to the atypical antipsychotic drug aripiprazole, OPC-14714 serves as a critical tool for pharmaceutical quality control and bioanalytical method development.[1][3][] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The information presented herein is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Chemical Identity and Physicochemical Properties

OPC-14714, with the CAS number 203395-84-0, is chemically known as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[2][][5][6] Its structure features a quinolinone system linked to a bromophenylpiperazine moiety through a butoxy chain.[1] This structural similarity to aripiprazole, which contains a dichlorophenyl group, is a defining characteristic.[1]

The key physicochemical properties of OPC-14714 are summarized in the table below. These parameters are essential for its handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₈BrN₃O₂ | [1][3][7][8] |

| Molecular Weight | 458.39 g/mol | [1][3][7][8] |

| CAS Number | 203395-84-0 | [1][3][7][8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 73-76°C | [1] |

| Boiling Point (Predicted) | 626.7 ± 55.0°C | [1][] |

| Density (Predicted) | 1.32 g/cm³ | [1][] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| pKa (Predicted) | 14.42 ± 0.20 | [1] |

Chemical Structure

Caption: 2D Chemical Structure of OPC-14714.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information regarding the specific biological activity or mechanism of action of OPC-14714. Its primary documented use is as an analytical reference material and an internal standard in pharmacokinetic studies.[1] Given its structural similarity to aripiprazole, a dopamine D2 and serotonin 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist, it is plausible that OPC-14714 may interact with these or other receptors. However, without experimental data, its pharmacological profile remains uncharacterized. It is often designated as an "aripiprazole impurity," suggesting it may be a byproduct of the aripiprazole synthesis process.[3][] For research purposes, it should be treated as a compound with unknown biological effects until proven otherwise.

Application in Analytical Chemistry

The principal application of OPC-14714 is as an internal standard in the quantification of structurally similar analytes, such as the metabolites of delamanid (e.g., DM-6705), using LC-MS/MS.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Workflow for Use as an Internal Standard in LC-MS/MS

Caption: LC-MS/MS workflow using OPC-14714 as an internal standard.

Detailed Experimental Protocol: Quantification of an Analyte using OPC-14714 as an Internal Standard

This protocol is a generalized example based on the use of OPC-14714 in published methods.[1]

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of OPC-14714 in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working internal standard solution at a concentration of 100 ng/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare stock and working solutions of the analyte of interest in a similar manner.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike a blank biological matrix (e.g., drug-free plasma) with the analyte working solutions to create a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

To 100 µL of the sample (calibrator, QC, or unknown), add 10 µL of the OPC-14714 working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

- Use a suitable C18 analytical column.

- Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

- The gradient should be optimized to achieve good separation of the analyte and internal standard from matrix components.

-

Mass Spectrometry:

- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Use Multiple Reaction Monitoring (MRM) for detection.

- Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and OPC-14714.

5. Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and OPC-14714.

-

Calculate the peak area ratio (analyte peak area / OPC-14714 peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

OPC-14714 is a well-characterized compound with a defined chemical structure and known physicochemical properties. While information on its biological activity is scarce, its value as an analytical tool is firmly established. Its structural relationship to aripiprazole makes it particularly useful as a reference standard for impurity profiling and as an internal standard for the bioanalysis of related compounds. The detailed protocol provided in this guide offers a practical framework for its application in a research setting, ensuring accurate and reliable quantification in complex biological matrices. Further research into the pharmacological properties of OPC-14714 may reveal additional applications for this compound.

References

-

Mazanhanga, M. T., Joubert, A., Castel, S. A., Denti, P., & Wiesner, L. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281. [Link]

-

Pharmaffiliates. (n.d.). Aripiprazole-impurities. Retrieved from [Link]

-

HTS Biopharma. (n.d.). Aripiprazole Impurity(OPC 14714). Retrieved from [Link]

-

Allmpus. (n.d.). Aripiprazole Impurity 11. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 203395-84-0 | Product Name : OPC 14714. Retrieved from [Link]

Sources

- 1. OPC 14714 (203395-84-0) for sale [vulcanchem.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 5. 203395-84-0|7-(4-(4-(2-Bromophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of delamanid analogue OPC 14714

An In-Depth Technical Guide to the Synthesis of Delamanid (OPC-67683), an Analogue of OPC-14714

Executive Summary

Delamanid, also known by its development code OPC-67683, is a pivotal therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its complex molecular architecture, featuring a chiral nitroimidazo[2,1-b]oxazole core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides a detailed examination of a convergent synthetic approach to Delamanid, which shares its core structural motifs with related analogues like OPC-14714. We will dissect the retrosynthetic logic, detail the preparation of key intermediates, and elucidate the final coupling and cyclization strategies. The causality behind experimental choices, from catalyst selection in cross-coupling reactions to the imperative of asymmetric synthesis for biological efficacy, is explained from the perspective of a senior application scientist. All protocols are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Challenge of MDR-TB and the Role of Delamanid

Tuberculosis remains a formidable global health threat, exacerbated by the emergence of strains resistant to first-line antibiotics. Delamanid represents a significant advancement, belonging to the nitroimidazole class of compounds. Its mechanism of action involves activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis, leading to the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.[1] The biological activity of Delamanid is critically dependent on the (R)-configuration at the C-2 stereocenter of the imidazooxazole ring system. Consequently, its synthesis demands precise control of stereochemistry. This guide focuses on a convergent synthesis, a strategy that enhances efficiency by preparing complex molecular fragments independently before their final assembly.

Retrosynthetic Analysis of the Delamanid Core

A convergent retrosynthetic strategy for Delamanid (I) identifies three primary synthons. The first disconnection occurs at the two ether linkages attached to the central aromatic ring, revealing a central phenol linker, a chiral epoxide side-chain (Fragment A), and a piperidine-containing side chain (Fragment B). A second disconnection of the imidazo[2,1-b]oxazole ring reveals its precursors: the chiral epoxide and 2-bromo-4-nitroimidazole (Fragment C). This approach allows for parallel synthesis and optimization of each fragment, maximizing overall efficiency.

Caption: Retrosynthetic analysis of Delamanid.

Synthesis of Key Intermediates

Fragment A: The Chiral Epoxide Precursor

The stereochemistry of Delamanid is established through the synthesis of a chiral epoxide. A highly reliable method for achieving this is the Sharpless asymmetric dihydroxylation.[2][3][4]

Workflow for Chiral Epoxide Synthesis:

Caption: Workflow for the synthesis of the chiral epoxide.

The causality here is paramount. The use of AD-mix-β, containing a chiral ligand, ensures the dihydroxylation of the alkene proceeds with high enantioselectivity, leading to the desired (R)-diol. The subsequent steps convert this diol into the epoxide. First, the primary alcohol is selectively activated, typically as a mesylate. The choice of mesyl chloride is due to its high reactivity with less sterically hindered primary alcohols. Finally, treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the secondary alcohol displaces the mesylate to form the epoxide ring with inversion of configuration, locking in the required stereochemistry.[2][5]

Fragment B: 4-[4-(Trifluoromethoxy)phenoxy]piperidine

This fragment is a crucial side chain that modulates the drug's pharmacokinetic properties. Its synthesis is typically achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis.[6][7][8]

Protocol for Fragment B Synthesis:

-

Activation of Piperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate).[7]

-

Ether Synthesis: The activated piperidine derivative is then reacted with 4-(trifluoromethoxy)phenol in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetra-n-butyl ammonium chloride) to form the ether linkage.[7]

-

Deprotection: The N-carboxylate protecting group is removed via hydrolysis, typically using a strong base like potassium hydroxide in ethanol, to yield the desired secondary amine, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[7]

The choice of an N-protected piperidine in the initial step is critical to prevent undesired N-arylation or other side reactions at the piperidine nitrogen.

Fragment C: 2-Bromo-4-nitroimidazole

This building block provides the core nitroimidazole scaffold required for the drug's mechanism of action. It can be synthesized from commercially available 4-nitroimidazole. The bromination is a key step to enable subsequent coupling reactions for the construction of the full Delamanid structure.[2][3]

Convergent Assembly and Final Synthesis

The final stages of the synthesis involve coupling the previously prepared fragments and constructing the fused imidazo[2,1-b]oxazole ring system.

Assembly of the Core Structure via C-N Cross-Coupling

A highly efficient method for coupling the piperidine fragment (Fragment B) with a phenol linker (e.g., 4-bromophenol) is the Buchwald-Hartwig amination.[1][9][10] This palladium-catalyzed cross-coupling reaction is favored over classical methods due to its mild reaction conditions and high functional group tolerance.[11]

Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Choices:

-

Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used.[12] These are pre-catalysts that are reduced in situ to the active Pd(0) species.[13]

-

Ligand: Sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[12][13]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[12]

Final Annulation to Form the Imidazo[2,1-b]oxazole Ring

The final key transformation is the reaction of the chiral epoxide intermediate with 2-bromo-4-nitroimidazole (Fragment C), followed by an intramolecular cyclization.[2][3]

Protocol for Final Ring Formation:

-

Epoxide Opening: A mixture of the chiral epoxide, 2-bromo-4-nitroimidazole, and a base such as N,N-Diisopropylethylamine (DIPEA) is heated in a sealed tube.[2] The imidazole nitrogen acts as a nucleophile, opening the epoxide ring to form an amino alcohol intermediate.

-

Intramolecular Cyclization: The resulting intermediate is then treated with a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.[2] This promotes an intramolecular Sɴ2 reaction where the newly formed alkoxide displaces the bromide on the imidazole ring, forming the fused six-membered oxazole ring and completing the synthesis of Delamanid.[2][3]

Quantitative Data and Protocols

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Epoxidation | Asymmetric Dihydroxylation | Allyl ether, NMO | AD-mix-β | K₂CO₃ | t-BuOH/H₂O | 0 | 89 | [5] |

| C-N Coupling | Buchwald-Hartwig | Aryl bromide, Amine | Pd₂(dba)₃ / X-Phos | NaOt-Bu | Toluene | 100 | ~80-95 | [12] |

| Final Annulation | Epoxide Opening & Cyclization | Epoxide, Bromoimidazole | - | DIPEA, then Cs₂CO₃ | DMF | 115, then 50 | 63-70 | [2][3] |

Detailed Protocol: Final Annulation for Delamanid Synthesis[2]

Self-Validation and Safety: This protocol involves heating in a sealed tube and the use of high-boiling point, aprotic solvents. All operations must be conducted in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. Pressure build-up in the sealed tube is possible; use appropriate pressure-rated glassware.

-

Reagents & Setup:

-

Chiral epoxide intermediate (1.0 mmol)

-

2-bromo-4-nitro-1H-imidazole (1.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mL)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous Dimethylformamide (DMF)

-

Pressure-rated reaction vial with a screw cap

-

-

Step 1: Epoxide Opening

-

To the pressure-rated vial, add the chiral epoxide intermediate (1.0 mmol), 2-bromo-4-nitro-1H-imidazole (1.0 mmol), and DIPEA (2.0 mL).

-

Seal the vial tightly and place it in a pre-heated oil bath at 115 °C.

-

Heat the mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

-

Causality Check: DIPEA acts as both a base and a high-boiling solvent, facilitating the nucleophilic attack of the imidazole onto the epoxide. The high temperature is necessary to overcome the activation energy for this ring-opening step.

-

-

Step 2: Intramolecular Cyclization

-

Carefully open the cooled vial. Add anhydrous DMF and cesium carbonate (2.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Causality Check: Cs₂CO₃ is a strong base that deprotonates the secondary alcohol formed in the previous step. The resulting alkoxide is a potent nucleophile for the intramolecular SɴAr reaction that forms the final imidazooxazole ring. DMF is an excellent solvent for this type of reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to obtain Delamanid as a solid.[2]

-

Conclusion

The synthesis of Delamanid (OPC-67683) is a testament to the power of modern synthetic organic chemistry. The convergent strategy, which relies on key transformations such as Sharpless asymmetric dihydroxylation and Buchwald-Hartwig amination, allows for the efficient and stereocontrolled construction of this complex and vital anti-tubercular agent. Understanding the rationale behind each step—from the selection of a chiral catalyst to establish stereochemistry to the choice of a specific palladium-ligand system for robust C-N bond formation—is essential for researchers in drug development. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of Delamanid and related nitroimidazooxazole analogues.

References

-

ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). Available from: [Link]

-

Panda, G., Sharma, A., & Sinha, S. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(33), 19572-19577. Available from: [Link]

-

ResearchGate. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Available from: [Link]

-

Royal Society of Chemistry. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. Available from: [Link]

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

ResearchGate. Synthesis of Delamanid 18 (Sharma et al.)[14]. Reagents and conditions. Available from: [Link]

- Google Patents. CN107406386B - Process for producing 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy) piperidine or salt thereof.

-

PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Available from: [Link]

-

MDPI. (2021). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules, 26(14), 4137. Available from: [Link]

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

PubMed Central. (2017). Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(22), 9294–9309. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 13, 1558-1565. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

GIHI CHEMICALS CO.,LIMITED. (2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][3]oxazole. Available from: [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

SynArchive. Ullmann Condensation. Available from: [Link]

-

Wiley Online Library. Ullmann Reaction. Available from: [Link]

-

PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Mini Rev Med Chem, 21(15), 2110-2124. Available from: [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

-

PubMed Central. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Curr Org Chem, 19(8), 759–792. Available from: [Link]

- Google Patents. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.

-

PubMed Central. (2020). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

- Google Patents. United States Patent Office.

-

DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Available from: [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available from: [Link]

-

YouTube. (2020). Suzuki Coupling. Available from: [Link]

- Google Patents. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

-

NIH. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(4), 629–635. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 7. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 8. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Brexpiprazole (OPC-14714)

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Brexpiprazole, an atypical antipsychotic agent also identified as OPC-14714. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from established literature to offer field-proven insights into the molecule's behavior, essential for formulation, analytical development, and regulatory assessment.

Introduction: A Profile of a Serotonin-Dopamine Activity Modulator

Brexpiprazole (OPC-14714) is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] It functions as a serotonin-dopamine activity modulator (SDAM), exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][3] This unique pharmacological profile is designed to balance therapeutic efficacy with an improved tolerability profile compared to earlier antipsychotics.[3]

From a physicochemical standpoint, Brexpiprazole is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability.[1][4] This intrinsic low solubility presents significant challenges in formulation development, necessitating a thorough understanding of its solid-state properties, stability, and solubility behavior in various media. This guide elucidates these critical parameters.

Molecular Structure and Core Properties

A foundational understanding of Brexpiprazole's physicochemical nature begins with its molecular structure and fundamental properties.

Chemical Identity

The chemical structure of Brexpiprazole underpins its pharmacological and physicochemical behavior.

-

Chemical Name: 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[1]

-

Synonyms: OPC-14714, OPC-34712[5]

-

Empirical Formula: C₂₅H₂₇N₃O₂S[2]

-

Molecular Weight: 433.57 g/mol [1]

Caption: Chemical structure of Brexpiprazole (C₂₅H₂₇N₃O₂S).

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of Brexpiprazole.

| Property | Value / Observation | Source(s) |

| Appearance | Crystalline solid | [5] |

| BCS Class | Class II | [1][4] |

| Hygroscopicity | Non-hygroscopic | |

| UV/Vis. λmax | 215 nm | [5] |

| Storage | -20°C (long-term) | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Solubility Profile

As a BCS Class II compound, the solubility of Brexpiprazole is a critical determinant of its oral bioavailability. Its solubility is low in aqueous media and exhibits significant pH-dependency.

Aqueous and pH-Dependent Solubility

Brexpiprazole is practically insoluble in water, a key factor influencing its formulation design.[6] The molecule's basic nature, attributable to the piperazine nitrogen atoms, results in increased solubility at acidic pH. This is a crucial consideration for predicting its dissolution behavior in the gastrointestinal tract.

| Solvent / Medium | pH | Solubility | Notes | Source(s) |

| Water | 7.0 | 0.0063 mg/mL | Practically insoluble | |

| Aqueous Buffer | 2.0 | 0.56 mg/mL | Maximum solubility observed in acidic pH | |

| Acetate Buffer | 4.3 | - | Used for dissolution testing of formulations | [1][4] |

| DMF:PBS (1:7) | 7.2 | ~0.12 mg/mL | Co-solvent system | [5] |

Solubility in Organic Solvents

Brexpiprazole demonstrates enhanced solubility in various organic solvents, which is pertinent for analytical method development and early-stage formulation screening.

| Solvent | Solubility | Source(s) |

| Ethanol | ~1 mg/mL | [5] |

| DMSO | ~25 mg/mL | [5] |

| Dimethyl formamide (DMF) | ~30 mg/mL | [5] |

Experimental Protocol: pH-Solubility Profile Determination

The causality behind this protocol is to establish an equilibrium state between the solid drug and the buffered solution at various physiological pH points, thereby determining the saturation solubility. This data is vital for building predictive biopharmaceutical models.

-

Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using standard pharmacopeial recipes.

-

Sample Preparation: Add an excess amount of Brexpiprazole crystalline solid to vials containing a fixed volume of each buffer solution. The excess is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This is a self-validating step; samples can be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of Brexpiprazole using a validated HPLC-UV or LC-MS/MS method.

-

Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Solid-State Characteristics: Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its stability, solubility, and manufacturability. Brexpiprazole is known to exhibit polymorphism.

A crystal form screening of Brexpiprazole has identified three unsolvated polymorphic forms (Forms I, II, and III), in addition to two methanol solvates, a toluene hemi-solvate, and a dihydrate.[4]

-

Thermodynamic Stability: Thermal analysis and solvent-mediated conversion experiments have established that Form I is the most thermodynamically stable form at ambient temperature.[4]

-

Polymorphic Relationship: The three unsolvated forms are monotropically related, with Form I being the most stable and Form II being the least stable.[4]

-

Hydration: Like its analogue aripiprazole, Brexpiprazole forms a thermodynamically stable hydrated crystal form when exposed to an aqueous environment, specifically a dihydrate.[4] The formation of a less soluble hydrate in an aqueous medium can have significant implications for dissolution and bioavailability.

Sources

- 1. US20200171025A1 - Pharmaceutical composition comprising brexpiprazole and process for preparation thereof - Google Patents [patents.google.com]

- 2. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

Navigating the Procurement and Application of OPC-14714: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacological agents. It provides a comprehensive overview of OPC-14714, a structural analog of aripiprazole, focusing on its procurement, quality assessment through a Certificate of Analysis (CoA), and its application in experimental settings. This guide is designed to ensure the integrity and reproducibility of research by emphasizing the importance of sourcing high-purity compounds and understanding their analytical characterization.

Sourcing High-Purity OPC-14714: Identifying Reputable Suppliers

The reliability of any experimental outcome is fundamentally dependent on the quality of the starting materials. For a research chemical like OPC-14714, which is often used in sensitive assays, sourcing from a reputable supplier is paramount. While a comprehensive, universally vetted list of suppliers is dynamic, the following companies are recognized in the research chemical landscape for providing a range of compounds for laboratory use:

-

BOC Sciences: A global supplier of a wide array of chemicals, including pharmaceutical impurities and active pharmaceutical ingredients (APIs). They often provide detailed product information, including CAS number, molecular formula, and weight.

-

BLDpharm: A manufacturer and supplier of research chemicals, offering a catalog of building blocks, intermediates, and other bioactive molecules. They typically provide access to a Certificate of Analysis for their products upon request.

-

A2B Chem: A supplier of building blocks, catalysts, and inhibitors for research and development, with a focus on providing a diverse range of chemical structures.

-

Molport: A chemical marketplace that aggregates and provides access to the catalogs of numerous chemical suppliers, facilitating the search and procurement of specific compounds.

-

Santa Cruz Biotechnology: A well-established provider of a wide range of biochemicals, including small molecules for life science research.

When selecting a supplier, researchers should prioritize those who readily provide a detailed, lot-specific Certificate of Analysis and are transparent about their quality control procedures.

The Certificate of Analysis (CoA): A Researcher's Guarantee of Quality

A Certificate of Analysis is a critical document that accompanies a specific batch of a chemical compound. It provides a detailed summary of the analytical tests performed to confirm its identity, purity, and quality.[1][2][3][4][5][6][7] Understanding how to interpret a CoA is an essential skill for any researcher to ensure the validity of their experimental results.

Key Components of a Certificate of Analysis

A typical CoA for a research compound like OPC-14714 will include the following sections:

| Section | Description | Importance for Researchers |

| Product Information | Includes the product name (OPC-14714), CAS number (203395-84-0), molecular formula (C₂₃H₂₈BrN₃O₂), and molecular weight (458.4 g/mol ). | Verifies the fundamental identity of the compound. |

| Lot/Batch Number | A unique identifier for a specific production run of the compound. | Essential for traceability and linking experimental results to a specific batch of material. |

| Date of Analysis | The date on which the quality control tests were performed. | Provides an indication of the age of the data and the material. |

| Appearance | A physical description of the compound (e.g., white to off-white solid). | A basic check for any gross inconsistencies with the expected physical state. |

| Purity (Assay) | The percentage of the desired compound in the sample, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). | A critical parameter. For most research applications, a purity of ≥98% is recommended. |

| Identity Confirmation | Data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) that confirm the chemical structure. | Provides definitive proof that the compound is what it purports to be. |

| Analytical Methods | A brief description of the analytical techniques and conditions used for testing. | Allows for the assessment of the appropriateness and rigor of the quality control testing. |

| Storage Conditions | Recommended temperature and conditions for long-term storage to maintain stability. | Crucial for ensuring the integrity of the compound over time. |

| Signature of Approval | Signed by a qualified individual from the quality control/quality assurance department. | Indicates that the data has been reviewed and approved. |

Interpreting the Data: A Practical Walk-through

When examining a CoA for OPC-14714, a researcher should pay close attention to the purity value. For instance, a reported purity of 99.5% by HPLC indicates a very high-quality sample suitable for most applications. The identity should be confirmed by scrutinizing the NMR and MS data. The ¹H NMR spectrum should show peaks with chemical shifts and integration values consistent with the structure of OPC-14714. The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight. Any significant unassigned peaks in the analytical data could indicate the presence of impurities that might interfere with experimental results.

Mechanism of Action and Signaling Pathways: The Scientific Context of OPC-14714

While specific, in-depth research on OPC-14714 itself is limited in publicly available literature, its structural similarity to aripiprazole suggests a likely pharmacological profile as a modulator of dopaminergic and serotonergic systems. Aripiprazole is a well-characterized atypical antipsychotic that acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist .[1][3][4][8][9]

Dopamine D2 Receptor Partial Agonism

As a partial agonist at the D2 receptor, a compound like OPC-14714 would be expected to exhibit dual functionality. In a state of dopamine hyperactivity (as hypothesized in some psychotic states), it would act as a functional antagonist, competing with dopamine and reducing its effect. Conversely, in a state of dopamine hypoactivity, it would provide a baseline level of D2 receptor stimulation, acting as a functional agonist. This "dopamine stabilization" is a key characteristic of aripiprazole's mechanism of action.

Caption: Simplified signaling pathway of a dopamine D2 receptor partial agonist like OPC-14714.

Serotonin 5-HT1A Receptor Partial Agonism

Partial agonism at the 5-HT1A receptor is another important feature of related compounds.[5][6][7][10][11] This action is thought to contribute to the antidepressant and anxiolytic effects of these drugs. Presynaptic 5-HT1A autoreceptors regulate the firing of serotonin neurons, while postsynaptic 5-HT1A receptors mediate the effects of serotonin in various brain regions.

Caption: Simplified signaling pathway of a serotonin 5-HT1A receptor partial agonist like OPC-14714.

Experimental Protocols and Applications

Given its likely pharmacological profile, OPC-14714 can be a valuable tool in neuroscience research. It has been utilized as an internal standard in analytical methods due to its structural similarity to other psychoactive compounds.[2][12]

Preparation of Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical. Based on its use in the literature as an internal standard, the following protocol can be adapted.

Protocol for Preparing a 1 mg/mL Stock Solution of OPC-14714:

-

Materials:

-

OPC-14714 powder

-

Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade or higher)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

-

Amber glass vials for storage

-

-

Procedure:

-

Tare the analytical balance with a clean weighing paper or boat.

-

Carefully weigh 10 mg of OPC-14714 powder.

-

Transfer the weighed powder to a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent (DMSO or Methanol) to the flask to dissolve the powder.

-

Gently swirl the flask or use a vortex mixer to ensure complete dissolution.

-

Once dissolved, add the solvent to the 10 mL mark of the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Note: The choice of solvent will depend on the specific experimental requirements and the solubility of OPC-14714. It is always advisable to perform a small-scale solubility test first.

Application as an Internal Standard in LC-MS/MS

OPC-14714 has been successfully used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of other structurally related drugs.[2][12][13][14]

Workflow for Using OPC-14714 as an Internal Standard:

Caption: General workflow for utilizing OPC-14714 as an internal standard in an LC-MS/MS assay.

In this application, a known concentration of OPC-14714 is added to all samples (including calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. During LC-MS/MS analysis, the peak area of the target analyte is normalized to the peak area of OPC-14714. This corrects for any variability in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Conclusion

OPC-14714, as a structural analog of aripiprazole, holds potential as a valuable research tool for investigating the complexities of the dopaminergic and serotonergic systems. This guide underscores the foundational importance of meticulous sourcing of high-purity compounds and the critical role of the Certificate of Analysis in ensuring the quality and integrity of the material. By adhering to rigorous standards in procurement and experimental execution, researchers can enhance the reliability and reproducibility of their findings, ultimately contributing to the advancement of neuropharmacological knowledge.

References

- Jordan, S., et al. (2007). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling.

- Mazanhanga, M. T., et al. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281.

- Allen, J. A., et al. (2016). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 59(23), 10631-10649.

- Mizuno, Y., et al. (2014). Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. PLoS ONE, 9(10), e110503.

- Oshiro, Y., et al. (2003). Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523. European Journal of Pharmacology, 458(1-2), 105-113.

- García-García, A. L., et al. (2023).

- Blier, P., & Ward, N. M. (2003). Effects of OPC-14523, a Combined Sigma and 5-HT1a Ligand, on Pre- And Post-Synaptic 5-HT1a Receptors. Neuropsychopharmacology, 28(7), 1238-1247.

- Wesołowska, A., et al. (2021). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Psychopharmacology, 238(8), 2263-2277.

- Jordan, S., et al. (2004). In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors. European Journal of Pharmacology, 483(1), 45-49.

- Allen, J. A., et al. (2016). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 59(23), 10631-10649.

- Gründer, G., & Hiemke, C. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice.

- Mazanhanga, M. T., et al. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281.

- Fleury-Souverain, S., et al. (2022). Development and application of a liquid chromatography coupled to mass spectrometry method for the simultaneous determination of 23 antineoplastic drugs at trace levels. Journal of Pharmaceutical and Biomedical Analysis, 220, 115034.

- van der Lijke, H., et al. (2012). Determination of ribavirin in human serum using liquid chromatography tandem mass spectrometry. Talanta, 88, 385-390.

Sources

- 1. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]

- 10. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and application of a liquid chromatography coupled to mass spectrometry method for the simultaneous determination of 23 antineoplastic drugs at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of ribavirin in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of OPC-14714: A Case of Mistaken Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the publicly available scientific and pharmaceutical literature reveals that OPC-14714, a compound developed by Otsuka Pharmaceutical Co., Ltd., does not possess known biological activity or a therapeutic development program. Instead, OPC-14714 consistently serves a critical but non-therapeutic role in the field of analytical chemistry. All available evidence points to its exclusive use as an internal standard, specifically as a structural analogue, for the highly sensitive and accurate quantification of the anti-tuberculosis drug delamanid and its metabolites in biological matrices. This guide will depart from the requested exploration of its non-existent biological activity and will instead provide a comprehensive overview of its documented application, clarifying its function and importance in the context of pharmaceutical analysis.

The True Role of OPC-14714: An Analytical Tool

Contrary to the premise of investigating its biological effects, OPC-14714's significance lies in its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This analytical technique is a cornerstone in drug development, enabling the precise measurement of drug concentrations in biological fluids like plasma and cerebrospinal fluid.

In this context, an internal standard is a compound with a similar chemical structure to the analyte of interest (in this case, delamanid) that is added in a known quantity to samples. By comparing the LC-MS/MS response of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.

Numerous studies detailing the pharmacokinetic analysis of delamanid explicitly mention the use of OPC-14714 for this purpose.[1][2] These studies confirm that Otsuka Pharmaceutical Co., LTD, the originator of delamanid, also provides OPC-14714 for these analytical applications.[1]

Lack of Evidence for Biological Activity

A thorough search of Otsuka Pharmaceutical's publicly disclosed drug development pipelines reveals no mention of OPC-14714 as a compound under investigation for any therapeutic indication.[3][4] The company's pipeline includes a range of compounds in various phases of clinical development for psychiatric, neurological, and other disorders, but OPC-14714 is conspicuously absent.[3][4]

Furthermore, searches of patent databases and chemical biology repositories such as PubChem have not yielded any information suggesting that OPC-14714 has been screened for biological activity, patented for a therapeutic use, or studied in any preclinical or clinical setting as an active pharmaceutical ingredient.

The designation "OPC" is used by Otsuka for a variety of compounds in their research and development portfolio, spanning different therapeutic areas.[3][5] However, the specific compound OPC-14714 appears to have been synthesized and characterized solely for its role in bioanalytical assays.

Methodological Application of OPC-14714 in Delamanid Quantification

To illustrate the practical application of OPC-14714, the following section outlines a generalized workflow for the quantification of delamanid in a biological sample using LC-MS/MS with OPC-14714 as an internal standard.

Experimental Workflow: Quantification of Delamanid using OPC-14714

Caption: Generalized workflow for the bioanalysis of delamanid using OPC-14714 as an internal standard.

Step-by-Step Protocol:

-

Sample Collection and Preparation: Biological samples (e.g., plasma, cerebrospinal fluid) are collected from subjects who have been administered delamanid.

-

Internal Standard Spiking: A precise and known concentration of OPC-14714 is added to each sample, as well as to the calibration standards and quality control samples.

-

Protein Precipitation: A solvent such as methanol or acetonitrile is added to the samples to precipitate proteins, which could interfere with the analysis.

-

Extraction: The samples are vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the drug and internal standard.

-

LC-MS/MS Analysis: The supernatant is injected into a liquid chromatograph, which separates delamanid and OPC-14714 from other components in the sample. The separated compounds then enter a mass spectrometer, which detects and quantifies them based on their specific mass-to-charge ratios.

-

Data Analysis: The peak area ratio of delamanid to OPC-14714 is calculated for each sample. This ratio is then used to determine the concentration of delamanid in the original sample by comparing it to a calibration curve generated from samples with known concentrations of the drug.

Conclusion

References

-

Otsuka Pharmaceutical Co., Ltd. (n.d.). Pipeline. Retrieved from [Link]

-

Otsuka Chemical Co., Ltd. (n.d.). For medical use. Retrieved from [Link]

-

Otsuka Pharmaceutical Development & Commercialization, Inc. (2024, March 21). Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment. Retrieved from [Link]

-

Otsuka Pharmaceutical Co., Ltd. (n.d.). Pharmaceutical Business Products. Retrieved from [Link]

-

Mazanhanga, M. T., Joubert, A., Castel, S. A., Garcia-Prats, A. J., Hoddinott, G., Wiesner, L., & Denti, P. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281. Retrieved from [Link]

-

Otsuka US. (n.d.). Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eltanexor. PubChem Compound Summary for CID 86345880. Retrieved from [Link].

-

Mazanhanga, M. T., Joubert, A., Castel, S. A., Garcia-Prats, A. J., Hoddinott, G., Wiesner, L., & Denti, P. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281. Retrieved from [Link]

Sources

- 1. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipeline | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 4. Pharmaceutical Business Products | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 5. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment | Otsuka US [otsuka-us.com]

The Role of OPC-14714 as an Internal Standard: A Technical Guide to Ensuring Bioanalytical Accuracy

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for its sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Sample preparation, chromatographic separation, and mass spectrometric detection are all stages where analyte loss or signal fluctuation can occur.[1] To navigate these challenges and ensure the accuracy and reproducibility of quantitative data, the use of an internal standard (IS) is an indispensable practice in modern bioanalytical chemistry.[2][3]

This technical guide provides an in-depth exploration of OPC-14714's mechanism of action as an internal standard, specifically in the context of quantifying the delamanid metabolite, DM-6705. We will dissect the physicochemical and analytical principles that govern its function, present a detailed experimental workflow, and offer insights into the self-validating nature of this methodology.

Part 1: The Core Principle—Mechanism of Action of an Internal Standard

The "mechanism of action" of an internal standard like OPC-14714 is not pharmacological but analytical. It is rooted in the principle of relative response. An ideal internal standard is a compound with physicochemical properties closely resembling the analyte of interest.[4] It is added at a known, constant concentration to all samples—calibrators, quality controls, and unknowns—at the earliest possible stage of the analytical workflow.[5] The fundamental premise is that any physical or chemical variations encountered by the analyte during the analytical process will be mirrored by the internal standard.[1] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize for these variations, leading to a more accurate and precise quantification.

Two primary categories of internal standards are employed in LC-MS/MS analysis:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures they co-elute chromatographically and experience the same ionization efficiency and matrix effects as the analyte.[3]

-

Structural Analogue Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, a structural analogue can be a viable alternative. This is a compound with a chemical structure and physicochemical properties similar to the analyte. OPC-14714 falls into this category when used for the quantification of DM-6705.[6]

The selection of a suitable structural analogue is critical and is guided by similarities in:

-

Molecular Weight and Structure: To ensure comparable behavior during extraction and chromatography.

-

Ionization Properties: To achieve similar response characteristics in the mass spectrometer's ion source.

-

Polarity and Lipophilicity: These properties influence how the compound partitions during extraction and its retention on the chromatographic column.[7][8][9]

The following diagram illustrates the logical relationship in the application of an internal standard.

Caption: Logical workflow for internal standard-based quantification.

Part 2: OPC-14714 in Practice—A Self-Validating System for DM-6705 Quantification

A robust analytical method is a self-validating one. The consistent performance of the internal standard across the analytical run provides a real-time diagnostic of the method's integrity. In the context of quantifying DM-6705, a major metabolite of the anti-tuberculosis drug delamanid, OPC-14714 has been successfully employed as a structural analogue internal standard.[6]

Physicochemical Rationale for Selection

While the exact physicochemical properties of OPC-14714 and DM-6705 are not detailed in the provided search results, the successful validation of the analytical method implies that OPC-14714 exhibits extraction recovery, chromatographic retention, and ionization efficiency that are sufficiently similar to DM-6705 to ensure accurate quantification.[6] The choice of a structural analogue necessitates a thorough validation to demonstrate that it reliably tracks the analyte's behavior.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is synthesized from established methodologies for the quantification of DM-6705 using OPC-14714 as an internal standard in human cerebrospinal fluid (CSF).[6]

1. Preparation of Stock and Working Solutions:

-

OPC-14714 Stock Solution: Prepare a stock solution of OPC-14714 at a concentration of 1000 µg/mL in methanol. Store aliquots at approximately -80°C.[6]

-

DM-6705 Stock Solution: Prepare a stock solution of DM-6705 at 200 µg/mL in methanol.[6]

-

Internal Standard Spiking Solution: Prepare a working solution of OPC-14714 by diluting the stock solution. This solution will be added to the protein precipitation solvent. For instance, a concentration of 3 ng/mL in a methanol and formic acid mixture (100:1, v/v) has been used.[6]

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of DM-6705 into a blank biological matrix (e.g., CSF).

2. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of the CSF sample (calibrator, QC, or unknown) into a polypropylene tube.

-

Add 200 µL of the ice-cold protein precipitating solvent containing the OPC-14714 internal standard.[6]

-

Vortex mix at maximum speed for 30 seconds.

-

Centrifuge at high speed (e.g., 20,238 x g) for 2 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation workflow using protein precipitation.

3. LC-MS/MS Analysis

The following parameters are based on a validated method and serve as a strong starting point for method development.[6]

| Parameter | Specification |

| LC System | Agilent 1260 HPLC or equivalent |

| On-line SPE Column | Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) |

| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) |

| Mobile Phase | Gradient elution (specific gradient to be optimized) |

| Flow Rate | 300 µL/min |

| MS System | AB Sciex 5500 triple quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 3000 V |

| Nebulizer Gas Temp. | 550°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| DM-6705 | To be optimized | To be optimized |

| OPC-14714 | To be optimized | To be optimized |

Note: The specific MRM transitions for DM-6705 and OPC-14714 need to be determined empirically by infusing the pure compounds into the mass spectrometer.

4. Data Processing and Quantification

-

Integrate the peak areas for both the analyte (DM-6705) and the internal standard (OPC-14714) for each injection.

-

Calculate the response ratio: (Peak Area of DM-6705) / (Peak Area of OPC-14714).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

-

Determine the concentration of DM-6705 in the unknown samples by interpolating their response ratios from the calibration curve.

Part 3: Trustworthiness and Authoritative Grounding

The reliability of an analytical method employing a structural analogue internal standard hinges on a comprehensive validation process. This includes assessing:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

-

Linearity: Demonstrating a linear relationship between the response ratio and concentration over the intended analytical range.

-

Accuracy and Precision: Evaluating the closeness of measured values to the true values and the degree of scatter in the data, respectively.

-

Matrix Effect: Investigating the potential for suppression or enhancement of ionization by co-eluting matrix components. The internal standard should ideally track and correct for these effects.

-

Extraction Recovery: Ensuring the extraction efficiency is consistent and reproducible for both the analyte and the IS.

The successful application of OPC-14714 as an internal standard for DM-6705 in a published, peer-reviewed study provides a strong authoritative grounding for its use.[6]

Conclusion

OPC-14714 serves as a robust and reliable structural analogue internal standard for the LC-MS/MS quantification of DM-6705. Its mechanism of action is based on the fundamental analytical principle of relative response, where it mimics the behavior of the analyte throughout the analytical workflow to correct for variability. The successful implementation of OPC-14714, as demonstrated in the provided experimental protocol, underscores the importance of selecting an appropriate internal standard and rigorously validating the bioanalytical method. This approach ensures the generation of high-quality, trustworthy data that is essential for advancing drug development and clinical research.

References

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

-

Lange, C., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(11), 1567-1574. Retrieved from [Link]

-

Pillay, S., et al. (2020). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. PLOS ONE, 15(8), e0237430. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties in Drug Profiling. Retrieved from [Link]

-

MDPI. (2022, November 18). Drug Physicochemical Properties and Capsule Fill Determine Extent of Premature Gastric Release from Enteric Capsules. Retrieved from [Link]

-

MDPI. (2024, April 19). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Retrieved from [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Analytical Imperative: Understanding OPC-14714's Role as an Internal Standard

An in-depth analysis of the publicly available scientific literature reveals that while the complete de novo structural elucidation of OPC-14714 is not extensively detailed, its characterization and application, particularly as an internal standard in sophisticated analytical methodologies, are documented. This guide, therefore, focuses on the practical structural and analytical chemistry of OPC-14714 within its established scientific context, providing researchers and drug development professionals with a comprehensive understanding of its properties and use.

In the landscape of quantitative bioanalysis, particularly within drug development and clinical pharmacokinetics, precision and accuracy are paramount. The inherent variability of sample matrices, extraction efficiencies, and instrument response can introduce significant error. To counteract these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known concentration. The IS should ideally be a close structural analog of the analyte and exhibit similar physicochemical properties, but be distinguishable by the analytical instrument.

OPC-14714 has been utilized as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of drug metabolites, such as DM-6705, a major metabolite of the anti-tuberculosis drug delamanid, in complex biological matrices like human cerebrospinal fluid (CSF).[1] Its use in this capacity underscores its stability and suitability for ensuring the robustness and reliability of the analytical method.

Mass Spectrometric Characterization of OPC-14714

The core of OPC-14714's utility in quantitative analysis lies in its predictable and reproducible behavior within a mass spectrometer. The technique of choice for its application is LC-MS/MS, a powerful tool that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Ionization and Detection

For the analysis of OPC-14714, electrospray ionization (ESI) in the positive ion mode is employed.[1] ESI is a soft ionization technique that is particularly well-suited for the analysis of small molecules, as it typically results in minimal fragmentation in the ion source, producing predominantly protonated molecular ions ([M+H]⁺). This is a critical first step for ensuring that a stable parent ion is available for subsequent fragmentation and detection.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Following ionization, the protonated molecular ion of OPC-14714 is isolated in the first quadrupole of a triple quadrupole mass spectrometer and subjected to collision-induced dissociation (CID) in the second quadrupole (the collision cell). This process fragments the parent ion into smaller, characteristic product ions. The third quadrupole is then set to detect one or more of these specific product ions. This highly selective detection method, known as Multiple Reaction Monitoring (MRM), provides excellent sensitivity and minimizes interference from other components in the sample matrix.

The optimized parameters for the MS/MS detection of OPC-14714 are summarized in the table below.[1]

| Parameter | Value | Rationale |

| Ion Spray Voltage | 3000 V | Optimizes the efficiency of the electrospray ionization process. |

| Nebulizer Gas Temperature | 550°C | Facilitates the desolvation of the droplets from the HPLC, aiding in the release of gas-phase ions. |

| Curtain Gas | 20 (arbitrary units) | Prevents solvent droplets and neutral contaminants from entering the mass spectrometer. |

| Gas 1 (Nebulizer Gas) | 50 (arbitrary units) | Assists in the formation of a fine spray of charged droplets. |

| Gas 2 (Turbo Gas) | 65 (arbitrary units) | Aids in the evaporation of the solvent from the droplets. |

| CAD Gas | Medium | The pressure of the collision gas (typically argon or nitrogen) in the collision cell, which influences the degree of fragmentation. |

Table 1: Optimized Mass Spectrometry Parameters for OPC-14714 Detection.[1]

Experimental Protocol: Quantification of a Target Analyte using OPC-14714 as an Internal Standard

The following protocol outlines a typical workflow for the use of OPC-14714 as an internal standard in a bioanalytical LC-MS/MS method. This protocol is based on the methodology described for the analysis of delamanid and its metabolites.[1]

Objective

To accurately and precisely quantify a target analyte in a biological matrix (e.g., human cerebrospinal fluid) by LC-MS/MS, using OPC-14714 as an internal standard to correct for analytical variability.

Materials and Reagents

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an ESI source

-

Analytical column (e.g., Waters Xterra MS C18, 5.0 μm, 100 mm × 2.1 mm)

-

On-line solid-phase extraction (SPE) column (e.g., Phenomenex Gemini-NX C18, 5.0 μm, 50 mm × 2.0 mm)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Target analyte reference standard

-

OPC-14714 reference standard

-

Biological matrix (e.g., human cerebrospinal fluid)

-

Microcentrifuge tubes

Step-by-Step Methodology

-

Preparation of Stock Solutions and Working Standards:

-

Prepare individual stock solutions of the target analyte and OPC-14714 in a suitable organic solvent (e.g., methanol).

-

Prepare a working solution of OPC-14714 at a fixed concentration.

-

Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the target analyte.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add the OPC-14714 working solution.

-

Add a protein precipitating agent (e.g., acetonitrile) to each tube.

-

Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared supernatant onto the HPLC system.

-

Employ an on-line SPE column for initial sample clean-up and concentration.

-

Transfer the analytes to the analytical column for chromatographic separation using a gradient elution program with mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

The total run time should be optimized for adequate separation and throughput.

-

-

Mass Spectrometric Detection:

-

Set the mass spectrometer to operate in positive ESI mode.

-

Use the optimized MS parameters for both the target analyte and OPC-14714 (as detailed in Table 1 for OPC-14714).

-

Monitor the specific MRM transitions for both the target analyte and OPC-14714.

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the target analyte and OPC-14714 in each chromatogram.

-

Calculate the peak area ratio (analyte peak area / OPC-14714 peak area) for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

For the unknown samples, calculate the peak area ratio and use the regression equation from the calibration curve to determine the concentration of the target analyte.

-

Visualizing the Analytical Workflow